Potent Inhibition of Human Soluble Epoxide Hydrolase (sEH) vs. Inactive Dimethoxy Analogs
3-Chloro-4,5-dimethoxybenzoic acid demonstrates potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 285.1 nM [1]. In stark contrast, the non-chlorinated analog 3,4-dimethoxybenzoic acid (veratric acid) is reported to be essentially inactive against sEH in related assays, with an IC50 > 100,000 nM [2]. This >350-fold difference in potency highlights the critical role of the 3-chloro substituent for sEH binding.
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 285.1 nM |
| Comparator Or Baseline | 3,4-Dimethoxybenzoic acid (veratric acid): >100,000 nM |
| Quantified Difference | >350-fold more potent |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus infected Sf9 insect cells, assessed as reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate, preincubated for 1 min, measured after 60 mins by fluorescence. |
Why This Matters
This potency differential makes 3-chloro-4,5-dimethoxybenzoic acid a superior starting point for developing sEH-targeted therapeutics, whereas unsubstituted dimethoxybenzoic acids would not be viable alternatives for this application.
- [1] ChEMBL / TargetMine. Assay CHEMBL5415175: Inhibition of human recombinant sEH. IC50 = 285.1 nM. View Source
- [2] BindingDB. BDBM50336487: 3,4-Dimethoxybenzoic acid IC50 > 200,000 nM in a radioligand-binding assay (SPA). View Source
